

# piroxicam biosynthesis and derivation

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## Compound Focus: Piroxicam

CAS No.: 91441-23-5

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## Metabolism of Piroxicam

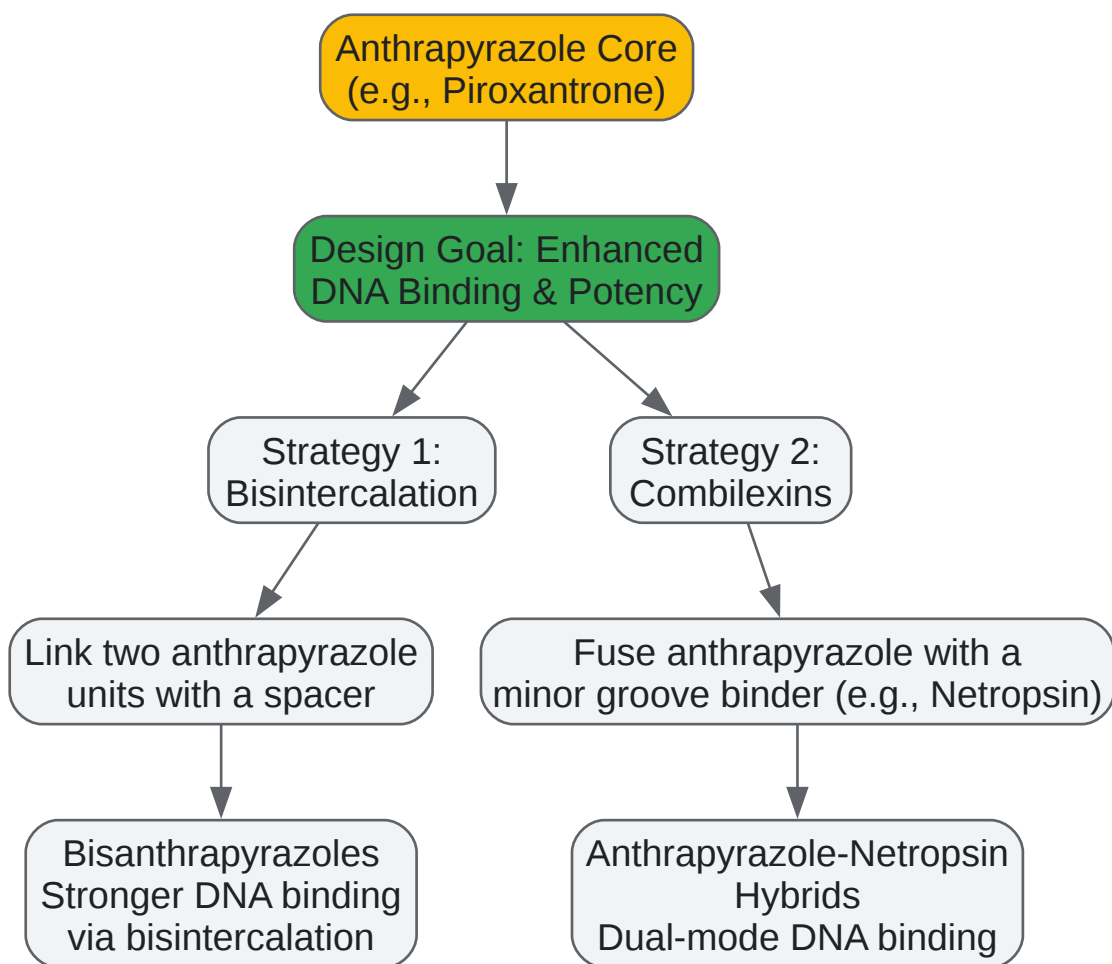
The metabolic fate of **piroxicam** was elucidated in a Rhesus monkey model. After administration, the drug undergoes transformation into several metabolites, which are then excreted [1].

The table below summarizes the key pharmacokinetic parameters and metabolic findings:

Parameter / Finding	Details
Administration	Intravenous (150 mg/m <sup>2</sup> over 60 min) [1]
Plasma Half-Life (t <sub>1/2β</sub> )	180 minutes [1]
Plasma Clearance	1420 ml/min/m <sup>2</sup> [1]
CSF Penetration	Not detectable [1]
Urinary Metabolites	Piroxicam and three other compounds [1]
Major Metabolite	Isolated; cytotoxicity at least one log less than parent drug [1]
Conjugation Product	One metabolite identified as a glucuronide of the major metabolite [1]

## Rational Design of Piroxantrone Derivatives

To develop more effective anticancer drugs, researchers have used **piroxantrone's** core structure, the **anthrapyrazole**, as a building block for novel compounds. The goal is to enhance DNA binding and overcome the cardiotoxicity associated with older anthracycline drugs [2] [3].



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*Rational Design Strategies for **Piroxantrone** Derivatives*

### Bisanthrapyrazoles

This strategy involves chemically linking two anthrapyrazole molecules with a flexible chain. Compounds with 2 to 5 methylene groups in the linker (**compounds 2-5**) demonstrated **bisintercalation**, binding to DNA

much more strongly than the monomeric parent compound or the control drug doxorubicin [2]. Despite potent DNA binding, these bisanthrapyrazoles showed growth inhibitory effects in the low micromolar range, which, while an improvement over the parent compound, were not as potent as some other clinical drugs [2].

## Anthrapyrazole-Netropsin Combilexins

This approach creates hybrid molecules that combine a DNA-**intercalating** anthrapyrazole with a DNA **minor groove binder** (netropsin analog) [3]. One hybrid compound containing two N-methylpyrrole groups and two terminal (dimethylamino)alkyl side chains (**compound 16**) displayed strong DNA binding and submicromolar cytotoxicity against human leukemia cells, acting as a topoisomerase II $\alpha$  poison [3].

## Research Applications and Future Directions

The methodologies from these studies provide a framework for ongoing anticancer drug development.

- **For metabolism studies**, the protocol from the primate model can be adapted for evaluating the pharmacokinetics and metabolic stability of new anthrapyrazole derivatives [1].
- **For derivative design**, the structure-based approach using molecular docking to design and screen bisintercalators before synthesis is a powerful strategy to prioritize compounds with the strongest predicted DNA binding [2].

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## References

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